4-hydroxy-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4-hydroxy-1-(2,4,6-trichlorophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3N2O3/c11-4-1-5(12)9(6(13)2-4)15-3-7(16)8(14-15)10(17)18/h1-3,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZUCNBUSYYDKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N2C=C(C(=N2)C(=O)O)O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2,4,6-trichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the pyrazole derivative. The final step involves hydrolysis of the ester group to form the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where one or more chlorine atoms are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted pyrazole derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
4-hydroxy-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-hydroxy-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole-Carboxylic Acid Derivatives
Chlorophenyl-Substituted Analogs
1-(4-Chlorophenyl)-4-Hydroxy-1H-Pyrazole-3-Carboxylic Acid
- Molecular Formula : C₁₀H₇ClN₂O₃
- Molecular Weight : 238.63
- Key Features: Replaces the 2,4,6-trichlorophenyl group with a single 4-chlorophenyl substituent. This reduces steric hindrance and electron-withdrawing effects compared to the target compound.
1-(4-Chlorophenyl)-4-(2-Hydroxyethyl)-5-Oxo-2,5-Dihydro-1H-Pyrazole-3-Carboxylic Acid
- Molecular Formula : C₁₂H₁₁ClN₂O₄
- Molecular Weight : 282.68
- Key Features: Incorporates a 2-hydroxyethyl chain at position 4 and a ketone at position 3.
Fluorophenyl and Methoxyphenyl Derivatives
1-(4-Fluorophenyl)-1H,4H,5H,6H,7H,8H-Cyclohepta[c]Pyrazole-3-Carboxylic Acid
- Molecular Formula : C₁₅H₁₅FN₂O₂
- Molecular Weight : 274.29
- Key Features : Substitutes the trichlorophenyl group with a fluorophenyl ring and incorporates a cycloheptane ring fused to the pyrazole. The fluorine atom’s electronegativity and the bulky cycloheptane moiety likely alter electronic distribution and steric accessibility compared to the target compound .
5-(4-Methoxyphenyl)-1H-Pyrazole-3-Carboxylic Acid
- Molecular Formula : C₁₁H₁₀N₂O₃
- Molecular Weight : 218.21 (estimated)
- Key Features : The methoxy group at the para position introduces electron-donating effects, contrasting with the electron-withdrawing trichlorophenyl group. This may reduce acidity at the carboxylic acid group and alter reactivity in nucleophilic substitutions .
Complex Derivatives with Extended Functionality
5-{4-[({[4-(5-Carboxyfuran-2-yl)-2-Chlorophenyl]Carbonothioyl}Amino)Methyl]Phenyl}-1-(3,4-Dichlorophenyl)-1H-Pyrazole-3-Carboxylic Acid
- Molecular Formula : C₂₉H₁₈Cl₃N₃O₅S
- Molecular Weight : 626.89
- Key Features : Features a dichlorophenyl group, a carboxyfuran moiety, and a thiourea linker. The extended conjugation and sulfur atom may enhance binding affinity in biological systems but complicate synthetic accessibility compared to the target compound .
Data Table: Structural and Physicochemical Comparison
Functional and Reactivity Differences
- Derivatization Potential: The target compound’s trichlorophenyl group allows for reactions like esterification and amidation via acid chloride intermediates (e.g., compound 5 and 6 in ), whereas methoxyphenyl or hydroxyethyl derivatives may require milder conditions due to reduced electron withdrawal .
- Acidity : The trichlorophenyl group’s electron-withdrawing nature increases the carboxylic acid’s acidity compared to methoxyphenyl analogs, affecting salt formation and coordination chemistry .
- Biological Activity : Fluorophenyl and dichlorophenyl derivatives (e.g., and ) show enhanced bioactivity in preliminary studies, likely due to improved hydrophobic interactions and metabolic stability .
Biological Activity
4-Hydroxy-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activities, and structure-activity relationships (SAR) of this compound, drawing from diverse research sources.
- Molecular Formula : C10H5Cl3N2O3
- Molecular Weight : 307.5 g/mol
- CAS Number : 1152602-90-8
Synthesis
The synthesis of 4-hydroxy-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 2,4,6-trichlorophenylhydrazine with appropriate carboxylic acid derivatives. Various methods have been reported to optimize yields and purity, with some studies indicating yields of approximately 30% under specific reaction conditions .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has demonstrated significant cytotoxicity against various cancer cell lines:
- A549 Cell Line : Exhibited IC50 values around 26 µM in growth inhibition assays .
- HepG2 and HCT116 Cell Lines : Showed promising results with IC50 values as low as 0.39 µM for certain derivatives .
Table 1 summarizes the IC50 values for various derivatives related to pyrazole compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Hydroxy-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid | A549 | 26 |
| Pyrazole derivative A | HCT116 | 0.39 |
| Pyrazole derivative B | MCF7 | 0.46 |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole compounds have also been investigated. Inhibition studies against cyclooxygenase (COX) enzymes revealed that some derivatives significantly suppressed COX activity, which is crucial for reducing inflammation .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Key Enzymes : The compound has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an important enzyme in pyrimidine biosynthesis in Plasmodium falciparum, suggesting potential use in antimalarial drug development .
- Induction of Apoptosis : Certain derivatives have been reported to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .
Case Studies
Several case studies have documented the efficacy and safety profiles of pyrazole derivatives:
- Study on A549 Cell Line : A derivative of the compound was tested against lung cancer cells (A549) and showed significant growth inhibition with an IC50 value of 26 µM. The study concluded that structural modifications could enhance potency further .
- In Vivo Studies : Animal models treated with pyrazole derivatives demonstrated reduced tumor growth rates compared to control groups, indicating potential for therapeutic applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
